molecular formula C15H14ClNO4 B13817528 Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]- CAS No. 374600-24-5

Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]-

Cat. No.: B13817528
CAS No.: 374600-24-5
M. Wt: 307.73 g/mol
InChI Key: BTXNPWVQFGTWIJ-UHFFFAOYSA-N
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Description

Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]- is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a chlorine atom, a nitro group, and a 2-(phenylmethoxy)ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]- typically involves multiple steps. One common method starts with the nitration of chlorobenzene to introduce the nitro group. This is followed by the substitution of the chlorine atom with a 2-(phenylmethoxy)ethoxy group through a nucleophilic aromatic substitution reaction. The reaction conditions often require the use of strong bases and solvents to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. Safety measures are also crucial due to the handling of potentially hazardous reagents and intermediates .

Chemical Reactions Analysis

Types of Reactions

Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aniline derivatives, while substitution reactions can introduce a variety of functional groups onto the benzene ring .

Scientific Research Applications

Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]- exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the benzene ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-chloro-2-nitro-
  • Benzene, 1-chloro-3-nitro-
  • Benzene, 2-chloro-1-nitro-3-(phenylmethoxy)-

Uniqueness

Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]- is unique due to the presence of the 2-(phenylmethoxy)ethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific interactions and applications that are not possible with simpler benzene derivatives .

Properties

CAS No.

374600-24-5

Molecular Formula

C15H14ClNO4

Molecular Weight

307.73 g/mol

IUPAC Name

2-chloro-1-nitro-3-(2-phenylmethoxyethoxy)benzene

InChI

InChI=1S/C15H14ClNO4/c16-15-13(17(18)19)7-4-8-14(15)21-10-9-20-11-12-5-2-1-3-6-12/h1-8H,9-11H2

InChI Key

BTXNPWVQFGTWIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=CC=CC(=C2Cl)[N+](=O)[O-]

Origin of Product

United States

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